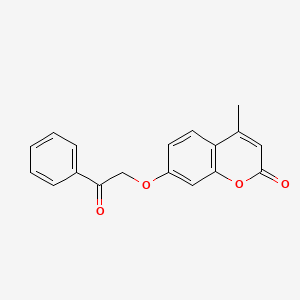

4-Methyl-7-(2-oxo-2-phenyl-ethoxy)-chromen-2-one

Description

Significance of the Coumarin (B35378) Scaffold in Bioactive Molecules

The coumarin scaffold is a recurring motif in a vast number of natural products and synthetic compounds that possess potent biological activities. ijpcbs.com Its importance in drug discovery is underscored by its presence in various FDA-approved drugs. nih.gov The simple, rigid, and planar structure of the coumarin nucleus, combined with its favorable physicochemical properties like low molecular weight and high bioavailability, makes it an ideal starting point for the design of new drug candidates. nih.gov

The biological profile of coumarin derivatives is remarkably diverse, encompassing activities such as:

Anticancer: Many coumarin analogues have been developed and investigated for their potential in treating various cancers. nih.gov

Antimicrobial: The scaffold is a key component in compounds showing antibacterial and antifungal properties. mdpi.com

Anti-inflammatory: Certain derivatives exhibit significant anti-inflammatory effects. nih.gov

Anticoagulant: Perhaps the most famous example is Warfarin, a coumarin derivative widely used as an anticoagulant. mdpi.com

Antiviral: Research has demonstrated the potential of coumarins in combating viral infections, including HIV. nih.gov

This broad spectrum of activity is attributed to the ability of the coumarin ring system to be readily functionalized at various positions, allowing for the fine-tuning of its interaction with specific biological receptors and enzymes. nih.gov

Scope of Academic Research on Substituted Chromen-2-ones

The academic pursuit of novel therapeutic agents has led to a deep exploration of substituted chromen-2-ones. The core strategy involves modifying the basic coumarin structure by introducing different functional groups at positions C-3, C-4, C-5, C-6, C-7, and C-8. These substitutions can dramatically alter the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its biological activity and target specificity.

Key areas of research include:

Synthesis of Novel Derivatives: Chemists continuously devise new synthetic routes to access a wider array of substituted coumarins. Common methods include the Pechmann condensation, Perkin reaction, and Knoevenagel condensation. pharmacyinfoline.comscispace.com

Structure-Activity Relationship (SAR) Studies: A significant portion of research is dedicated to understanding how specific substitutions at different positions on the coumarin ring affect its biological efficacy. For instance, studies have shown that substitutions at the C-4, C-6, and C-7 positions can be particularly influential. nih.govtandfonline.com

Hybrid Molecule Design: A modern approach involves creating hybrid molecules by linking the coumarin scaffold to other known pharmacophores. This strategy aims to develop multifunctional drugs that can act on multiple targets, potentially leading to enhanced efficacy. nih.gov

The table below summarizes findings from various studies on substituted coumarins, illustrating the impact of different substituents on their biological activity.

| Coumarin Derivative Type | Substitution Pattern | Observed Biological Activity | Reference |

| 4-Methylcoumarins | Alkyl groups at C-3; dihydroxy at C-7, C-8 | Anticancer | nih.gov |

| 7-Alkoxy-4-methylcoumarins | Various alkoxy groups at C-7 | Precursors for further functionalization | tandfonline.com |

| 7-Hydroxy-4-phenylcoumarins | Triazole moieties linked to C-7 | Cytotoxic (Anticancer) | nih.gov |

| 4-Methylcoumarin (B1582148) Derivatives | Various substituents | Cytotoxic, Bactericidal | researchgate.net |

Research Focus on 4-Methyl-7-(2-oxo-2-phenyl-ethoxy)-chromen-2-one and Related Analogues

The specific compound, 4-Methyl-7-(2-oxo-2-phenyl-ethoxy)-chromen-2-one, represents a targeted area of research within the broader field of coumarin chemistry. This molecule is a hybrid, integrating the 4-methyl-7-hydroxycoumarin scaffold with a phenacyl group (2-oxo-2-phenyl-ethyl) via an ether linkage. This structural design is intentional, aiming to combine the established biological activities of the coumarin core with those potentially conferred by the phenacyl moiety.

Synthetic Strategy: The synthesis of such 7-O-ether linked coumarins typically proceeds via a Williamson ether synthesis. The common starting material is 7-hydroxy-4-methylcoumarin, which is readily synthesized through the Pechmann condensation of resorcinol (B1680541) and ethyl acetoacetate (B1235776). pharmacyinfoline.comsathyabama.ac.inslideshare.netyoutube.com The phenolic hydroxyl group at the C-7 position is then deprotonated with a base (e.g., potassium carbonate) to form a phenoxide, which subsequently acts as a nucleophile, attacking an electrophilic halide. For the synthesis of the title compound, the electrophile would be a phenacyl halide, such as 2-bromoacetophenone (B140003) (phenacyl bromide).

Research on Analogues: While specific, detailed research findings on the biological activity of 4-Methyl-7-(2-oxo-2-phenyl-ethoxy)-chromen-2-one itself are not extensively documented in publicly available literature, significant research has been conducted on closely related analogues. For example, a study focused on a series of coumarin-chalcone hybrids, which share a similar structural motif. nih.gov In that research, 7-hydroxy-4-methylcoumarin was first reacted to form an intermediate, 7-(2-bromoethoxy)-4-methyl-2H-chromen-2-one. This intermediate was then treated with various hydroxychalcones to create complex hybrid molecules. nih.gov These compounds were evaluated for their potential as central nervous system agents, demonstrating skeletal muscle and antianxiety activity. nih.gov

This line of research highlights the scientific interest in creating hybrid molecules based on the 7-alkoxy-4-methylcoumarin framework. The ether linkage at the C-7 position serves as a versatile linker to introduce other pharmacologically active moieties, creating novel chemical entities with potentially unique therapeutic profiles. The investigation into compounds like 4-Methyl-7-(2-oxo-2-phenyl-ethoxy)-chromen-2-one and its analogues is driven by the hypothesis that such molecular hybridization can lead to the development of agents with enhanced potency and novel mechanisms of action.

Properties

IUPAC Name |

4-methyl-7-phenacyloxychromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O4/c1-12-9-18(20)22-17-10-14(7-8-15(12)17)21-11-16(19)13-5-3-2-4-6-13/h2-10H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVQKIOKNSYFKBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40356715 | |

| Record name | 4-Methyl-7-(2-oxo-2-phenyl-ethoxy)-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68454-21-7 | |

| Record name | 4-Methyl-7-(2-oxo-2-phenyl-ethoxy)-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for the Chromen-2-one Core

The bicyclic structure of chromen-2-one can be assembled through various condensation and cyclization strategies. Among the most prominent are the Pechmann and Knoevenagel condensations, alongside other notable cyclization reactions.

The Pechmann condensation is a widely utilized and efficient method for synthesizing coumarins from a phenol (B47542) and a β-ketoester in the presence of an acid catalyst. The reaction proceeds through transesterification followed by intramolecular cyclization and dehydration. For the synthesis of the precursor to the title compound, 7-hydroxy-4-methylcoumarin, resorcinol (B1680541) (a 1,3-dihydroxybenzene) is condensed with ethyl acetoacetate (B1235776).

A variety of acid catalysts can be employed, with concentrated sulfuric acid being a traditional choice. However, to improve yields, reduce reaction times, and simplify work-up procedures, a range of other catalysts have been investigated. These include:

Polyphosphoric acid (PPA): Offers a significant reduction in reaction time compared to sulfuric acid.

Solid acid catalysts: Environmentally benign alternatives such as Amberlyst-15, sulfated zirconia, and various zeolites have been shown to be effective, often under solvent-free or microwave-assisted conditions, leading to high yields.

Lewis acids: Catalysts like zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), and tin(IV) chloride (SnCl₄) are also effective in promoting the condensation.

The choice of catalyst and reaction conditions can be optimized to achieve high yields of the desired coumarin (B35378) product. For instance, using a catalytic amount of sulfated zirconia can lead to a 94% yield of 7-hydroxy-4-methylcoumarin after 3 hours at 170°C under solvent-free conditions. Microwave-assisted synthesis using the same catalyst can further improve the yield to 99% in just 15 minutes at a lower temperature of 150°C.

| Catalyst | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| Conc. H₂SO₄ | Resorcinol, Ethyl acetoacetate, 0-10°C to RT, 18h | 88 | jetir.org |

| Polyphosphoric Acid | Resorcinol, Ethyl acetoacetate, 20-25 min | Not specified | researchgate.net |

| Amberlyst-15 | Resorcinol, Ethyl acetoacetate, 110°C, solvent-free | 95 | pharmacyinfoline.com |

| Sulfated Zirconia | Resorcinol, Ethyl acetoacetate, 170°C, 3h, solvent-free | 94 | google.com |

| Sulfated Zirconia (Microwave) | Resorcinol, Ethyl acetoacetate, 150°C, 15 min | 99 | google.com |

The Knoevenagel condensation provides an alternative route to the coumarin nucleus, typically involving the reaction of a salicylaldehyde (B1680747) derivative with a compound containing an active methylene (B1212753) group. This reaction is often catalyzed by a weak base, such as piperidine (B6355638) or pyridine. While not the primary route for 4-methylcoumarins, it is a versatile method for accessing a wide range of substituted coumarins. The reaction proceeds through the formation of a C=C bond, followed by intramolecular cyclization (lactonization). Various catalysts and conditions, including L-proline mediation and microwave irradiation, have been developed to enhance the efficiency and scope of this reaction, often leading to good to excellent yields.

Beyond the Pechmann and Knoevenagel reactions, several other named reactions and cyclization strategies have been adapted for the synthesis of the chromen-2-one core:

Perkin Reaction: This method involves the condensation of a salicylaldehyde with an acetic anhydride (B1165640) in the presence of a weak base, such as sodium acetate. The reaction forms an α,β-unsaturated acid, which then undergoes cyclization to yield the coumarin.

Wittig Reaction: Intramolecular Wittig reactions of ortho-carbonyl substituted phenolic compounds with appropriate phosphorane ylides can lead to the formation of the coumarin ring system.

Claisen Rearrangement: The Claisen rearrangement, a slideshare.netslideshare.net-sigmatropic rearrangement of an allyl aryl ether, can be a key step in certain coumarin syntheses. The rearrangement of an appropriately substituted allyl phenyl ether followed by cyclization can afford the coumarin scaffold.

These methods, while perhaps less common for the specific precursor of the title compound, highlight the synthetic versatility available for constructing the fundamental coumarin structure.

Synthesis of 4-Methyl-7-(2-oxo-2-phenyl-ethoxy)-chromen-2-one and its Precursors

The synthesis of the target compound is achieved through the functionalization of a pre-formed coumarin precursor, specifically 7-hydroxy-4-methylcoumarin. This involves the formation of an ether linkage at the C-7 hydroxyl group.

The introduction of the 2-oxo-2-phenyl-ethoxy side chain at the C-7 position of 7-hydroxy-4-methylcoumarin is typically accomplished via a Williamson ether synthesis. This reaction involves the O-alkylation of the phenolic hydroxyl group of the coumarin with a suitable alkylating agent, in this case, a phenacyl halide such as 2-bromoacetophenone (B140003) or 2-chloroacetophenone.

The reaction is generally carried out in a polar aprotic solvent, such as acetone (B3395972) or dimethylformamide (DMF), in the presence of a weak base. The base, commonly anhydrous potassium carbonate (K₂CO₃), serves to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion that then displaces the halide from the 2-haloacetophenone. The reaction mixture is typically heated to reflux to ensure completion.

A detailed synthetic protocol involves refluxing a mixture of 7-hydroxy-4-methylcoumarin, 2-bromoacetophenone, and anhydrous potassium carbonate in dry acetone. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the inorganic salts are filtered off, and the solvent is evaporated. The resulting crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield 4-Methyl-7-(2-oxo-2-phenyl-ethoxy)-chromen-2-one as a solid.

| Reactants | Reagents and Conditions | Product | Yield (%) |

|---|---|---|---|

| 7-Hydroxy-4-methylcoumarin, 2-Bromoacetophenone | Anhydrous K₂CO₃, Dry Acetone, Reflux | 4-Methyl-7-(2-oxo-2-phenyl-ethoxy)-chromen-2-one | 85 |

As highlighted in section 2.1.1., the crucial precursor, 7-hydroxy-4-methylcoumarin, is most commonly and efficiently synthesized via the Pechmann condensation of resorcinol and ethyl acetoacetate. The reaction is typically catalyzed by a strong acid. For example, dropwise addition of a solution of resorcinol and ethyl acetoacetate to concentrated sulfuric acid at a temperature maintained below 10°C, followed by stirring at room temperature, and subsequent pouring onto ice, yields the crude product. Purification is achieved by dissolving the crude solid in a dilute sodium hydroxide (B78521) solution, filtering, and then re-precipitating the product by acidifying the filtrate. The resulting solid is then collected and can be further purified by recrystallization from ethanol. This method provides a reliable and scalable route to the necessary precursor for the final etherification step.

Derivatization Strategies for Bioactivity Modulation

The modification of the 4-Methyl-7-(2-oxo-2-phenyl-ethoxy)-chromen-2-one scaffold is a key strategy for exploring its potential applications. By introducing diverse functional groups and ring systems, chemists can fine-tune the molecule's properties. The following sections detail specific synthetic transformations targeting the ketone functional group within the 2-oxo-2-phenyl-ethoxy side chain.

Synthesis of Schiff Base Analogues

The carbonyl group of the 2-oxo-2-phenyl-ethoxy moiety serves as a prime site for derivatization. One common transformation is the synthesis of Schiff bases (or imines) through condensation reactions with various primary amines. This reaction typically involves heating the parent ketone with a substituted aniline (B41778) in a suitable solvent, often with an acid catalyst, to yield the corresponding 7-(2-((substituted phenyl)imino)-2-phenylethoxy)-4-methyl-2H-chromen-2-one derivatives. researchgate.net This methodology allows for the introduction of a wide array of substituents on the phenyl ring of the newly formed imine, thereby systematically altering the electronic and steric profile of the molecule. nih.gov

The general synthetic route involves the reaction of the parent compound with various aromatic amines. The resulting Schiff bases are often investigated for their enhanced biological profiles. For example, compounds incorporating chloro, dichloro, and bromo substituents on the benzylideneamino moiety have been synthesized and studied. nih.gov

Table 1: Examples of Synthesized Schiff Base Analogues

| Derivative Name | Amine Reagent | Reference |

|---|---|---|

| 7-(2-((4-chlorophenyl)imino)-2-phenylethoxy)-4-methyl-2H-chromen-2-one | 4-chloroaniline | researchgate.net |

| 7-(2-((2,4-dichlorophenyl)imino)-2-phenylethoxy)-4-methyl-2H-chromen-2-one | 2,4-dichloroaniline | nih.gov |

| 7-(2-((4-bromophenyl)imino)-2-phenylethoxy)-4-methyl-2H-chromen-2-one | 4-bromoaniline | nih.gov |

Amidation and Hydrazide Formation

While direct amidation of the parent ketone is not a standard reaction, the coumarin scaffold itself can be modified to incorporate amide and hydrazide functionalities, which can then be further derivatized. For instance, a common precursor, 7-amino-4-methylcoumarin, readily undergoes acylation with various acyl chlorides to form amide linkages. mdpi.commdpi.com For example, reaction with (±)-flurbiprofen yields 2-(2-fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. mdpi.com

A more relevant pathway for modifying the side chain involves converting a related ester, such as ethyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetate, into its corresponding hydrazide. This is achieved through hydrazinolysis, typically by refluxing the ester with hydrazine (B178648) hydrate (B1144303) in an alcohol solvent. researchgate.netnih.gov The resulting 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide is a crucial intermediate. researchgate.net This hydrazide can then undergo condensation with aldehydes or ketones to form hydrazones or be used as a precursor for synthesizing various heterocyclic rings. nih.gov

Table 2: Key Intermediates for Amide and Hydrazide Synthesis

| Compound Name | Synthetic Precursor | Reagent | Reference |

|---|---|---|---|

| 2-chloro-N-(4-methyl-2-oxo-2H-chrome-7-yl) acetamide | 7-amino-4-methyl coumarin | Chloroacetyl chloride | researchgate.net |

| (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide | (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid ethyl ester | Hydrazine hydrate | nih.govmdpi.com |

Heterocyclic Ring Incorporations (e.g., Tetrazoles, Oxadiazoles, Thiazoles)

The introduction of new heterocyclic rings onto the coumarin framework is a widely used strategy to generate novel chemical entities. These rings can be appended through various synthetic routes, often using intermediates like hydrazides or nitriles.

Tetrazoles: Tetrazoles are often considered bioisosteres of carboxylic acids. imist.maresearchgate.net A common synthetic route to 5-substituted tetrazoles involves the [3+2] cycloaddition of an azide (B81097) source, such as sodium azide, with a nitrile derivative. imist.maorganic-chemistry.org Therefore, converting a functional group on the coumarin scaffold into a nitrile is a key step for tetrazole incorporation. This can be followed by treatment with sodium azide and an ammonium (B1175870) salt (like Et₃N·HCl) in a suitable solvent like toluene (B28343) under heat. imist.ma

Oxadiazoles: 1,3,4-Oxadiazoles are frequently synthesized from hydrazide intermediates. nih.gov The 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide intermediate can be reacted with various carboxylic acids, which upon cyclization (often using a dehydrating agent like POCl₃), yield 1,3,4-oxadiazole (B1194373) rings. researchgate.netnih.gov Another major class, 1,2,4-oxadiazoles, are typically formed via the heterocyclization of an amidoxime (B1450833) with a carboxylic acid derivative. nih.govchim.it

Thiazoles: Thiazole (B1198619) rings can also be incorporated into the coumarin structure. A versatile method involves the reaction of a thiosemicarbazide (B42300) intermediate with α-haloketones. mdpi.com For instance, 2-(1-(2-oxo-2H-chromen-3-yl)ethylidene)thiosemicarbazide can be reacted with hydrazonoyl halides to yield thiazole derivatives. mdpi.com Another approach involves linking a pre-formed thiadiazole ring to the coumarin scaffold via an ether or thioether linkage. mdpi.com

Table 3: Synthetic Approaches for Heterocycle Incorporation

| Heterocycle | Key Intermediate | General Reaction Type | Reference |

|---|---|---|---|

| Tetrazole | Nitrile derivative | [3+2] Cycloaddition with azide | imist.maorganic-chemistry.org |

| 1,3,4-Oxadiazole | Hydrazide derivative | Condensation with carboxylic acid followed by cyclodehydration | researchgate.netnih.gov |

| 1,2,4-Oxadiazole | Amidoxime derivative | Heterocyclization with acid derivative | nih.govchim.it |

Other Functional Group Modifications

Beyond the aforementioned transformations, other functional groups can be introduced to modify the parent compound's structure. The ether linkage at the 7-position is a common site for modification. For example, starting from 7-hydroxy-4-methylcoumarin, reaction with 1-bromo-2-chloroethane (B52838) yields 7-(2-chloroethoxy)-4-methyl-2H-chromen-2-one. niscpr.res.in This chlorinated intermediate is a versatile synthon that can be reacted with various nucleophiles.

Reaction of 7-(2-chloroethoxy)-4-methyl-2H-chromen-2-one with 1,2,4-triazole (B32235) in the presence of a base affords 4-Methyl-7-[2-(1H-1,2,4-triazol-1-yl)ethoxy]-2H-chromen-2-one, incorporating a triazole ring via the ethoxy linker. niscpr.res.innih.govnih.gov Furthermore, the methyl group at the 4-position of the coumarin ring is reactive and can undergo condensation with aromatic aldehydes in the presence of a base like piperidine to form styryl derivatives. niscpr.res.in Another modification involves the synthesis of tosylates, such as 4-Methyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate, by reacting the corresponding 7-hydroxycoumarin with p-toluenesulfonyl chloride. nih.gov

Table 4: Summary of Other Functional Group Modifications

| Modification Type | Reagents | Resulting Structure | Reference |

|---|---|---|---|

| Triazole Incorporation | 7-(2-chloroethoxy)-4-methyl-2H-chromen-2-one, 1,2,4-triazole | 4-Methyl-7-[2-(1H-1,2,4-triazol-1-yl)ethoxy]-2H-chromen-2-one | niscpr.res.innih.gov |

| Styryl Formation | 4-methylcoumarin (B1582148) derivative, Aromatic aldehyde, Piperidine | 4-(styryl)-2H-chromen-2-one derivative | niscpr.res.in |

| Tosylation | 7-hydroxy-4-methylcoumarin, p-Toluenesulfonyl chloride | 4-Methyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate | nih.gov |

Biological Activities and Mechanistic Investigations of 4 Methyl 7 2 Oxo 2 Phenyl Ethoxy Chromen 2 One and Analogues

Antimicrobial Efficacy and Mechanisms of Action

Coumarin (B35378) derivatives are recognized for their broad-spectrum antimicrobial activities. nih.govijrpc.com Research into 4-Methyl-7-(2-oxo-2-phenyl-ethoxy)-chromen-2-one and related structures has revealed significant potential in combating both bacterial and fungal infections.

Antibacterial Spectrum and Cellular Targets (e.g., Membrane Disruption)

Analogues of 4-Methyl-7-(2-oxo-2-phenyl-ethoxy)-chromen-2-one have demonstrated considerable antibacterial efficacy against a range of pathogenic bacteria. Studies have evaluated the activity of various coumarin derivatives against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus cereus, and E. coli. sciencepg.comjocpr.com The mechanism of action for coumarin derivatives often involves the disruption of the bacterial cell membrane, leading to cell death. nih.gov This ability to damage cellular membranes highlights a key strategy by which these compounds exert their bactericidal or bacteriostatic effects. nih.gov

For instance, synthetic derivatives of 4,7-dihydroxy-chromen-2-one have shown potent activity against these bacterial strains, indicating that the core coumarin structure is a viable backbone for developing new antibacterial agents. jocpr.com The introduction of different functional groups to the coumarin scaffold can modulate this activity, suggesting that targeted chemical modifications could enhance their antibacterial potency and spectrum.

| Coumarin Analogue Type | Bacterial Strain | Observed Activity | Potential Mechanism |

|---|---|---|---|

| 4,7-Dichloro-chromen-2-one derivatives | Staphylococcus aureus | Bacteriostatic/Bactericidal jocpr.com | Cell Membrane Disruption nih.gov |

| 4-Hydroxy-chromen-2-one derivatives | E. coli | Bacteriostatic/Bactericidal sciencepg.com | |

| Dicoumarol | Listeria monocytogenes | Inhibitory (MIC: 1.2 mM) nih.gov |

Antifungal Spectrum and Fungal Pathogen Inhibition (e.g., Candida albicans)

The antifungal properties of coumarin derivatives are well-documented, with notable activity against various fungal pathogens. nih.gov Specifically, analogues of 4-Methyl-7-(2-oxo-2-phenyl-ethoxy)-chromen-2-one have been investigated for their efficacy against Candida species, which are common causes of fungal infections in humans. ijpsdronline.comindexcopernicus.com

A study focusing on 7-(2-((substituted phenyl) imino)-2-phenylethoxy)-4-methyl-2H-chromen-2-ones, which are direct analogues, identified potent activity against Candida albicans. ijpsdronline.comindexcopernicus.com One particular derivative, SB-4, was found to be the most potent compound in the series when compared against the standard antifungal drugs clotrimazole and terbinafine. ijpsdronline.com This suggests that the specific combination of the coumarin core with a phenylethoxy side chain is a promising scaffold for anti-Candida drug development. ijpsdronline.comindexcopernicus.com

Further research has shown that other related structures, such as chromone-3-carbonitriles, also exhibit significant antifungal and antibiofilm activities against several Candida species, including C. albicans, C. glabrata, and C. parapsilosis. nih.gov The fungicidal action of these compounds underscores their potential to not only inhibit fungal growth but also to eradicate the pathogens. nih.gov

| Compound/Analogue | Fungal Pathogen | Activity/Finding |

|---|---|---|

| 7-(2-((substituted phenyl) imino)-2-phenylethoxy)-4-methyl-2H-chromen-2-ones (Analogue SB-4) | Candida albicans | Highly potent activity, comparable to clotrimazole and terbinafine. ijpsdronline.comindexcopernicus.com |

| 4-((5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-methoxy)-2H-chromen-2-one | Candida albicans, Aspergillus niger | Good activity compared to fluconazole. nih.gov |

| 6-Bromochromone-3-carbonitrile | C. albicans, C. glabrata, C. parapsilosis | Good antifungal activity with MICs from 5-50 µg/mL. nih.gov |

| 2-phenyl-4H-chromen-4-one | C. albicans, C. parapsilosis, C. glabrata | Demonstrated antifungal activity with MIC values ranging from >62.5 to 31.25 µg/ml. academicjournals.org |

Antitumor and Antiproliferative Investigations

Coumarin derivatives have demonstrated significant potential as anticancer agents due to their ability to interact with multiple molecular targets and signaling pathways involved in cancer cell proliferation and survival. mdpi.commdpi.com

Modulation of Cellular Signaling Pathways (e.g., PI3K/AKT/mTOR)

A critical mechanism underlying the antitumor activity of coumarin analogues is their ability to modulate key cellular signaling pathways that are often dysregulated in cancer. mdpi.com The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. mdpi.com

Several studies have shown that coumarin derivatives can inhibit the PI3K/AKT/mTOR signaling cascade. mdpi.comfrontiersin.org For example, the natural coumarin osthole has been shown to inhibit cancer cell proliferation by modulating this pathway. mdpi.com By targeting this pathway, coumarin compounds can effectively suppress cancer cell growth and survival. The cytotoxic mechanism of some coumarin derivatives has been directly linked to the inhibition of the PI3K/AKT signaling pathway, leading to mitochondria-mediated apoptosis. ekb.eg This interference with pro-survival signaling makes cancer cells more susceptible to cell death. mdpi.com

Interference with Cell Cycle Progression and Induction of Apoptosis

In addition to modulating signaling pathways, coumarin derivatives exert their antiproliferative effects by directly interfering with the cancer cell cycle and inducing programmed cell death, or apoptosis. frontiersin.orgekb.eg Cancer cells are characterized by uncontrolled proliferation, which is driven by a dysregulated cell cycle. Coumarins can halt this process by causing cell cycle arrest at specific checkpoints, such as the G1/S or G2/M transitions. mdpi.com

For instance, a coumarin derivative known as RKS262 was found to inhibit the proliferation of ovarian cancer cells by inducing cell cycle arrest in the G2/M phase. nih.gov This arrest was associated with the upregulation of the tumor suppressor protein p27 and the downregulation of key cell cycle regulators CDK-6 and cyclin-D1. nih.gov Furthermore, many coumarin derivatives are potent inducers of apoptosis. ekb.eg They can trigger both intrinsic and extrinsic apoptotic pathways by altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases and subsequent cell death. mdpi.comfrontiersin.org

| Coumarin Analogue | Cancer Cell Line | Effect on Cell Cycle | Apoptotic Mechanism |

|---|---|---|---|

| Esculetin (6,7-dihydroxycoumarin) | Human HL-60 leukemia | G1 arrest mdpi.com | Involves upregulation of p27 and downregulation of cyclin D1. mdpi.com |

| RKS262 | OVCAR-3 ovarian cancer | G2/M arrest nih.gov | Correlated with upregulation of p27 and downregulation of CDK-6 and cyclin-D1. nih.gov |

| 8-hydroxy coumarin derivative | HepG2 (liver cancer) | G2/M arrest ekb.eg | Induction of apoptosis via decrease in Bcl-2 and increase in p53 & Bax. ekb.eg |

| 3-(coumarin-3-yl)-acrolein derivative | KB, MCF-7, Hela, A549 | Not specified | Mitochondria-mediated apoptosis via inhibition of PI3K/AKT pathway. ekb.eg |

Enzyme Inhibition (e.g., Aromatase, Epidermal Growth Factor Receptor (EGFR))

The targeted inhibition of enzymes that are crucial for cancer progression is another important antitumor strategy employed by coumarin analogues. Aromatase, an enzyme responsible for the final step in estrogen biosynthesis, is a key target in the treatment of hormone-dependent breast cancer. nih.gov

Research has identified specific coumarin derivatives that act as potent and selective inhibitors of aromatase. For example, 4-benzyl-3-(4'-chlorophenyl)-7-methoxycoumarin was found to be a potent competitive inhibitor of aromatase with a Ki value of 84 nM, significantly more potent than several known inhibitors. nih.gov Structural analysis revealed that specific functional groups on the coumarin ring are crucial for its inhibitory activity. nih.gov This compound was shown to suppress the proliferation of aromatase-positive breast cancer cells, demonstrating the therapeutic potential of coumarin-based aromatase inhibitors. nih.gov While coumarins are known to inhibit a variety of enzymes, including carbonic anhydrase and tyrosinase, their potential as EGFR inhibitors is an area of ongoing investigation. nih.govresearchgate.net

Microtubule Polymerization Inhibition

The microtubule system is a critical target for the development of anticancer agents, as the controlled assembly and disassembly of microtubules are essential for normal cell division. nih.gov Disruption of microtubule formation leads to cell-cycle arrest and subsequent cell death. nih.gov Agents that interfere with this process, either by inhibiting the polymerization of tubulin into microtubules or by preventing their depolymerization, are of significant therapeutic interest. nih.govmdpi.com

While direct studies on 4-Methyl-7-(2-oxo-2-phenyl-ethoxy)-chromen-2-one are not extensively detailed in the provided literature, the broader class of coumarin derivatives has been investigated for antimitotic activities. The general mechanism of microtubule binding agents involves interrupting the formation of the mitotic spindle and the segregation of chromosomes, which arrests the cell cycle progression. nih.gov For instance, novel small molecules are often designed to compete with known ligands, such as colchicine, for their binding pocket in tubulin, leading to robust inhibition of tubulin polymerization and disruption of the microtubule network within cells. nih.govmdpi.com This activity is a hallmark of microtubule destabilizing drugs, causing cancer cells to arrest in the G2/M phase of the cell cycle. nih.govmdpi.com Research into various heterocyclic compounds has led to the identification of potent tubulin polymerization inhibitors that exhibit cytotoxicity against multiple cancer cell lines, including those that are multi-drug resistant. nih.govbioworld.com

Anti-inflammatory Properties and Immunomodulation

Coumarin and its derivatives are well-documented for their anti-inflammatory capabilities. mdpi.comnih.gov These compounds can modulate inflammatory pathways and are considered promising candidates for treating inflammatory diseases. The anti-inflammatory potential often involves the inhibition of protein denaturation, a process implicated in tissue injury. mdpi.com

Analogues of 4-Methyl-7-(2-oxo-2-phenyl-ethoxy)-chromen-2-one have demonstrated significant anti-inflammatory effects. For example, the compound (±)-2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide, a structurally related amide, was found to exhibit superior in vitro anti-inflammatory activity compared to the standard drug, ibuprofen. mdpi.comresearchgate.net Similarly, other novel 2-phenyl-4H-chromen-4-one derivatives have been synthesized and shown to possess potent anti-inflammatory properties. nih.govresearchgate.net

Inhibition of Pro-inflammatory Mediators

A key mechanism behind the anti-inflammatory effects of coumarin analogues is the inhibition of pro-inflammatory mediators. Overproduction of these mediators is a hallmark of many inflammatory diseases. nih.govresearchgate.net Studies on 2-phenyl-4H-chromen-4-one derivatives, for instance, have shown they can significantly reduce the production of nitric oxide (NO), a key inflammatory molecule, in lipopolysaccharide (LPS)-stimulated cells. nih.gov

Furthermore, investigations into the molecular pathways have revealed that these compounds can suppress inflammation by inhibiting the TLR4/MAPK signaling pathway. nih.govresearchgate.net This inhibition leads to the downregulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.govresearchgate.net The ability of these compounds to decrease the expression of such critical inflammatory mediators underscores their potential as therapeutic agents for inflammatory conditions. nih.gov

Antioxidant Capacity and Free Radical Scavenging

The coumarin scaffold is a well-recognized feature in compounds exhibiting significant antioxidant activity. nih.govmdpi.comsysrevpharm.org These molecules can scavenge free radicals and inhibit lipid peroxidation, thereby protecting cells from oxidative stress. The antioxidant and radical scavenging properties of coumarins are highly dependent on their substitution patterns, with the presence and position of hydroxyl groups being particularly crucial for their activity. researchgate.net Many derivatives of 4-methylcoumarin (B1582148) have been tested for their antioxidant abilities in vitro. nih.gov

In Vitro Radical Scavenging Assays

The antioxidant potential of coumarin derivatives is commonly evaluated using in vitro assays such as the 2,2-Diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and hydroxyl radical scavenging tests. nih.govias.ac.in In these assays, the ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals is measured.

Numerous studies have reported the IC50 values for various coumarin analogues, indicating their potency as radical scavengers. For example, certain newly synthesized coumarin-tethered 1,3,4-oxadiazoles have demonstrated potent DPPH and hydroxyl radical scavenging abilities. ias.ac.in Similarly, a series of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides showed significant radical scavenging activity, with IC50 values indicating high potency. nih.gov The results from these assays consistently show that specific structural modifications on the coumarin ring can lead to compounds with improved antioxidant properties compared to standards like ascorbic acid or butylated hydroxytoluene (BHT). nih.govnih.govnih.gov

| Compound Type | Assay | IC50 Value (μM) | Reference Compound | Reference IC50 (μM) |

|---|---|---|---|---|

| 3-(5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one | DPPH Scavenging | 19.47 | Ascorbic Acid | 23.80 |

| 3-(5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one | Hydroxyl Scavenging | 32.62 | - | - |

| 3-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one | DPPH Scavenging | 17.19 | Ascorbic Acid | 23.80 |

| 3-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one | Hydroxyl Scavenging | 28.51 | - | - |

| N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamide (p-nitrophenyl) | DPPH Scavenging | 38.22 | Ascorbic Acid | - |

| N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamide (p-fluorophenyl) | DPPH Scavenging | 42.46 | Ascorbic Acid | - |

Enzyme Inhibition in Metabolic Regulation

The inhibition of enzymes involved in carbohydrate metabolism is a key strategy for managing metabolic disorders like type 2 diabetes. nih.gov By targeting these enzymes, the rate of glucose absorption can be controlled, which helps in maintaining blood glucose levels. nih.govnih.gov

Alpha-Glucosidase and Alpha-Amylase Inhibition for Hyperglycemia Management

Alpha-glucosidase and alpha-amylase are crucial digestive enzymes that break down complex carbohydrates into absorbable simple sugars. nih.govnih.gov Inhibitors of these enzymes can delay carbohydrate digestion, leading to a reduction in postprandial plasma glucose levels. nih.govyoutube.com This mechanism is a cornerstone in the management of hyperglycemia. nih.gov

Coumarin derivatives have been investigated for their potential to inhibit these key enzymes. A study on a series of coumarin hydrazone derivatives found that several compounds exhibited significant inhibitory activity against α-amylase. researchgate.netchemrxiv.org For instance, compounds 3f and 3i from one study showed potent inhibition with IC50 values of 49.70 μg/mL and 48.80 μg/mL, respectively, which were better than the standard drug acarbose (IC50 = 81.70 μg/mL). researchgate.net This suggests that the coumarin scaffold can be a valuable template for designing effective inhibitors of carbohydrate-hydrolyzing enzymes. researchgate.netresearchgate.net

| Compound | Enzyme | IC50 (µg/mL) |

|---|---|---|

| Coumarin Hydrazone Derivative (3f) | α-Amylase | 49.70 |

| Coumarin Hydrazone Derivative (3g) | α-Amylase | 79.20 |

| Coumarin Hydrazone Derivative (3i) | α-Amylase | 48.80 |

| Acarbose (Standard) | α-Amylase | 81.70 |

Central Nervous System (CNS) Activity and Neuropharmacology

Derivatives of 4-methyl-chromen-2-one have demonstrated notable effects on the central nervous system, including enzyme inhibition, anxiolytic properties, and receptor agonism.

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.

Substituted 4-methyl-2-oxo-2H-chromen-7-yl phenylcarbamates have been synthesized and evaluated as potent AChE inhibitors. A study focusing on these derivatives revealed that the introduction of a phenylcarbamate moiety to the coumarin template significantly enhanced AChE inhibitory activity compared to the parent compound, 7-hydroxy-4-methylcoumarin. One of the most potent compounds in this series, 4d, exhibited an IC50 value of 13.5 ± 1.7 nM for AChE inhibition nih.gov. The study concluded that carbamate derivatives of coumarin hold potential as effective AChE inhibitors nih.gov.

| Compound | Target Enzyme | IC50 Value |

| 4-methyl-2-oxo-2H-chromen-7-yl (2-nitrophenyl)carbamate (4d) | Acetylcholinesterase (AChE) | 13.5 ± 1.7 nM |

This table showcases the potent acetylcholinesterase inhibitory activity of a representative coumarin-phenylcarbamate hybrid.

The anxiolytic and skeletal muscle relaxant properties of coumarin-chalcone hybrids have been explored. These hybrid molecules were synthesized and evaluated in Swiss albino mice, demonstrating notable potential in these areas. The computational properties of the target compounds also showed similarities to diazepam, a well-known anxiolytic and muscle relaxant. Notably, a fluoro-substituted compound within the series was found to be more potent than the standard drug, diazepam nih.gov.

G protein-coupled receptor 35 (GPR35) is an orphan receptor primarily expressed in the gastrointestinal tract and immune cells. It has emerged as a potential therapeutic target for inflammatory bowel disease and other inflammatory conditions.

A series of 2H-chromen-2-one derivatives were identified as GPR35 agonists. Structure-activity relationship studies revealed that compounds with a 1H-tetrazol-5-yl group at the 3-position and a hydroxyl group at the 7-position displayed higher potency. The most potent agonist identified was 6-Bromo-7-hydroxy-8-nitro-3-(1H-tetrazol-5-yl)-2H-chromen-2-one, with an EC50 of 5.8 nM nih.gov. This discovery provides a novel class of GPR35 agonists that could serve as valuable tools for further research into the receptor's function nih.gov.

| Compound | Target Receptor | EC50 Value |

| 6-Bromo-7-hydroxy-8-nitro-3-(1H-tetrazol-5-yl)-2H-chromen-2-one | G Protein-Coupled Receptor-35 (GPR35) | 5.8 nM |

This table highlights the high potency of a specific 2H-chromen-2-one derivative as a GPR35 agonist.

Anticoagulant Activity and Coagulation Cascade Modulation

Coumarin derivatives are well-known for their anticoagulant properties, with warfarin being a prominent example. Research has continued to explore the anticoagulant potential of novel coumarin analogues.

A comparative pharmacological study of various substituted 2,4-diketochromans, biscoumarins, and chromanocoumarins demonstrated that these compounds possess varying degrees of anticoagulant activity in vivo when compared to warfarin nih.gov. Among the synthesized compounds, 3-(3'-hydroxybenzylidene)-2,4-diketochroman and 3,3'-(2-pyridylmethylene)-bis-4-hydroxy-2H-1-benzopyran-2-one were identified as particularly promising due to their low toxicity and dose-dependent anticoagulant effects nih.gov.

The primary mechanism of anticoagulant action for many coumarin derivatives is the inhibition of vitamin K epoxide reductase, an enzyme essential for the recycling of vitamin K. This, in turn, hinders the synthesis of vitamin K-dependent clotting factors II, VII, IX, and X in the liver squarespace.comescardio.org. Vitamin K antagonists, such as warfarin, are coumarin derivatives that act as "false" vitamin K, competitively inhibiting this process youtube.comyoutube.com. The anticoagulant effect of these compounds can be influenced by dietary vitamin K intake and interactions with other drugs youtube.com.

Other Investigated Biological Activities (e.g., Antiviral, Antitubercular)

The biological evaluation of 4-methyl-coumarin derivatives extends beyond CNS and anticoagulant activities.

Four series of previously synthesized 4-methyl-7-substituted coumarin derivatives were screened for their in vitro anti-inflammatory and anti-tubercular activities. The anti-tubercular activity was evaluated against four different strains of Mycobacterium tuberculosis using the Resazurin test method, with rifampicin and isoniazid as reference drugs nih.gov. Several of the screened compounds exhibited promising activity profiles compared to the standard drugs researchgate.net. Specifically, the presence of electron-withdrawing substituents on the coumarin scaffold was found to enhance the anti-tubercular activity of the evaluated compounds researchgate.net. In a separate study, the compound 8-[(4-Chloro phenyl) sulfonyl]-7-Hydroxy-4-Methyl-2H-chromen-2-One (CSHMC) demonstrated significant antitubercular efficacy in guinea pigs, comparable to that of isoniazid and rifampicin, without showing signs of hematological, hepatic, or renal toxicity nih.gov.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Impact of Substituent Nature and Position on Bioactivity Profiles

The bioactivity of coumarin (B35378) derivatives is highly sensitive to the nature and position of substituents on the coumarin ring. Studies on a wide range of 4-methylcoumarins have elucidated several key principles that are applicable to the target molecule.

The 4-methyl group is an advantageous feature, as it is less likely to be metabolized to the mutagenic 3,4-coumarin epoxide by liver enzymes. tandfonline.comtandfonline.com This enhances the safety profile of compounds based on this scaffold.

The 7-position , where the (2-oxo-2-phenyl-ethoxy) group is attached, is a critical determinant of activity. The nature of the substituent at this position can significantly influence the compound's pharmacological properties. For instance, in a series of 7-substituted-4-methylcoumarins, the introduction of a phenylcarbamate moiety at the 7-hydroxy position led to potent acetylcholinesterase (AChE) inhibitors. This suggests that the 7-position is a key site for interaction with biological targets and that modifications to the ether-linked side chain of the title compound could modulate its bioactivity.

Furthermore, substitutions on the benzopyrone ring system itself have been shown to have a profound impact. For example, the presence of hydroxyl or acetoxy groups at the 7 and 8-positions of 4-methylcoumarins has been associated with potent anticancer activity. tandfonline.comnih.gov Specifically, 7,8-dihydroxy-4-methylcoumarins (7,8-DHMCs) bearing alkyl groups at the C3 position were identified as the most effective subgroup against various cancer cell lines. nih.gov While the title compound does not have substituents at the 3 or 8 positions, these findings highlight the importance of the substitution pattern on the coumarin nucleus in dictating the biological outcome.

The electronic properties of substituents also play a crucial role. In other coumarin series, it has been observed that electron-withdrawing groups on a terminal phenyl ring can be crucial for inhibitory activity against certain enzymes. nih.gov This principle is directly relevant to the "2-oxo-2-phenyl-ethoxy" moiety of the title compound, where substitutions on the phenyl ring could be explored to fine-tune its biological effects. For example, the introduction of halogen atoms or nitro groups to the phenyl ring could modulate its electronic properties and, consequently, its interaction with target proteins.

The table below summarizes the general impact of substituents on the bioactivity of the 4-methylcoumarin (B1582148) scaffold, providing a framework for the rational design of derivatives of 4-Methyl-7-(2-oxo-2-phenyl-ethoxy)-chromen-2-one.

| Position | Substituent Type | General Impact on Bioactivity |

| C3 | Long alkyl chains | Increased lipophilicity and cell penetration, often leading to enhanced anticancer activity. tandfonline.com |

| C4 | Methyl group | Reduced potential for metabolic activation to toxic epoxides, improving the safety profile. tandfonline.comtandfonline.com |

| C7 | Phenylcarbamate | Potent acetylcholinesterase inhibition. |

| C7, C8 | Dihydroxy/Diacetoxy | Significant anticancer activity. tandfonline.comnih.gov |

| Phenyl Ring | Electron-withdrawing groups | Can be crucial for inhibitory activity against specific enzymes. nih.gov |

Rational Design of Hybrid Molecules and Conjugates

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has emerged as a powerful tool in drug discovery. The 4-Methyl-7-(2-oxo-2-phenyl-ethoxy)-chromen-2-one scaffold is an excellent starting point for the design of such hybrid molecules, aiming to achieve synergistic or multi-target effects.

A notable example is the synthesis of coumarin-chalcone hybrids. nih.gov In one study, a precursor, 7-(2-bromoethoxy)-4-methyl-2H-chromen-2-one, which is structurally very similar to the title compound, was reacted with various hydroxychalcones. nih.gov This approach allows for the introduction of the chalcone (B49325) pharmacophore, known for its diverse biological activities, at the 7-position of the 4-methylcoumarin core. The resulting hybrids were evaluated for their skeletal muscle and antianxiety potential, with a fluoro-substituted derivative showing higher potency than the standard drug diazepam. nih.gov This demonstrates the potential of rationally designing hybrid molecules based on the 4-Methyl-7-(2-oxo-2-phenyl-ethoxy)-chromen-2-one template to target specific therapeutic areas.

The general strategy for designing hybrid molecules from a 4-methyl-7-alkoxy-coumarin precursor is outlined below:

| Precursor | Reactant | Hybrid Molecule | Potential Therapeutic Target |

| 7-(2-Bromoethoxy)-4-methyl-2H-chromen-2-one | Hydroxychalcones | Coumarin-Chalcone Hybrids | Central Nervous System (e.g., anxiolytic) nih.gov |

| 7-Hydroxy-4-methylcoumarin | Phenyl isocyanates | Coumarin-Carbamate Conjugates | Acetylcholinesterase (for Alzheimer's disease) |

| 7-Amino-4-methylcoumarin | Bioactive Carboxylic Acids | Coumarin-Amide Conjugates | Various (depending on the carboxylic acid) |

Conformational Analysis and Stereochemical Influences on Activity

The three-dimensional arrangement of a molecule, its conformation, and the spatial orientation of its atoms (stereochemistry) are critical factors that govern its interaction with biological macromolecules. For 4-Methyl-7-(2-oxo-2-phenyl-ethoxy)-chromen-2-one and its derivatives, these aspects can significantly influence their biological activity.

The coumarin ring system itself is largely planar. However, the flexibility of the ethoxy linker at the 7-position allows the phenyl ring to adopt various spatial orientations relative to the coumarin core. This conformational freedom can be crucial for the molecule's ability to fit into the binding site of a target protein. Computational modeling and conformational analysis can be employed to predict the preferred conformations of these molecules and to understand how different substituents might influence this preference.

While the parent compound, 4-Methyl-7-(2-oxo-2-phenyl-ethoxy)-chromen-2-one, is achiral, the introduction of chiral centers through modification can lead to stereoisomers (enantiomers or diastereomers) with potentially different biological activities. For instance, if a substituent on the phenyl ring or the ethoxy linker creates a chiral center, the resulting enantiomers may exhibit different potencies or even different types of biological activity. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.

An example of the importance of stereochemistry can be seen in studies of other bioactive molecules where a racemic mixture was synthesized, and it was acknowledged that the different enantiomers could have distinct biological effects. Although specific stereochemical studies on 4-Methyl-7-(2-oxo-2-phenyl-ethoxy)-chromen-2-one are not extensively reported in the available literature, it is a critical consideration in the design of new, more specific, and potent analogs. The rational design of single-enantiomer drugs can lead to improved therapeutic outcomes with fewer side effects.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Target Binding Elucidation

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 4-Methyl-7-(2-oxo-2-phenyl-ethoxy)-chromen-2-one, docking simulations are instrumental in identifying potential biological targets and understanding the molecular basis of its activity. While specific docking studies for this exact compound are not extensively detailed in the available literature, the methodology is widely applied to similar coumarin (B35378) derivatives to explore their interactions with various proteins. nih.govnih.gov

The analysis of ligand-protein interactions reveals how 4-Methyl-7-(2-oxo-2-phenyl-ethoxy)-chromen-2-one might bind within the active site of a target protein. This involves identifying key intermolecular forces such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. For instance, in studies of analogous coumarin compounds, interactions with amino acid residues like Leucine, Glycine, and Phenylalanine are often observed. nih.gov These interactions are crucial for the stability of the ligand-protein complex. The coumarin scaffold, with its oxygen atoms, can act as a hydrogen bond acceptor, while the phenyl and methyl groups can engage in hydrophobic and π-π stacking interactions. researchgate.net

Table 1: Hypothetical Ligand-Protein Interactions for 4-Methyl-7-(2-oxo-2-phenyl-ethoxy)-chromen-2-one This table illustrates the types of interactions that would be analyzed in a typical molecular docking study.

| Interacting Residue | Interaction Type | Distance (Å) |

|---|---|---|

| AMINO_ACID_1 | Hydrogen Bond | 2.1 |

| AMINO_ACID_2 | Hydrophobic | 3.5 |

| AMINO_ACID_3 | π-π Stacking | 3.8 |

| AMINO_ACID_4 | van der Waals | 3.2 |

Binding affinity, often expressed as a binding energy (kcal/mol), quantifies the strength of the interaction between the ligand and its target protein. Lower binding energy values typically indicate a more stable complex and potentially higher biological activity. Docking software like AutoDock is used to calculate these scores. For related coumarin derivatives, binding energies often fall in the range of -7 to -9 kcal/mol against various therapeutic targets. nih.gov The predicted binding affinity for 4-Methyl-7-(2-oxo-2-phenyl-ethoxy)-chromen-2-one would depend on its specific interactions within the protein's binding pocket.

Quantitative Structure-Activity Relationship (QSAR) Development

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are used to predict the activity of new, unsynthesized compounds.

Developing a QSAR model for a series of compounds including 4-Methyl-7-(2-oxo-2-phenyl-ethoxy)-chromen-2-one would involve calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters). These descriptors are then correlated with experimentally determined biological activity (such as IC50 values) using statistical methods. For coumarin derivatives, QSAR studies have shown that factors like electrophilicity and the presence of specific substituent groups can significantly influence their antimicrobial or anticancer potency. rsc.org A predictive QSAR model could guide the design of new derivatives of 4-Methyl-7-(2-oxo-2-phenyl-ethoxy)-chromen-2-one with enhanced biological effects.

Density Functional Theory (DFT) Calculations for Electronic Structure

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. hust.edu.vn It is employed to calculate various molecular properties, including optimized geometry, vibrational frequencies, and electronic properties like molecular orbitals.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. youtube.com The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter for determining molecular reactivity and stability. A small energy gap suggests high reactivity. nih.gov

For closely related coumarin derivatives, DFT calculations have been performed to determine these values. researchgate.net For instance, a study on methyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy) acetate, an analog of the title compound, reported the following quantum chemical parameters. researchgate.net

Table 2: Calculated Quantum Chemical Parameters for a Related Coumarin Derivative Data from a study on methyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy) acetate, a structural analog. researchgate.net

| Parameter | Energy (eV) |

|---|---|

| E_HOMO | -7.0132 |

| E_LUMO | -1.5312 |

| Energy Gap (ΔE) | 5.4820 |

This analysis indicates the regions within the molecule that are most likely to be involved in chemical reactions. The HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is on the electron-deficient parts. This information is valuable for understanding reaction mechanisms and designing new molecules with desired electronic properties. scispace.com

Spectroscopic and Advanced Analytical Techniques for Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.

¹H-NMR: The proton NMR spectrum for 4-Methyl-7-(2-oxo-2-phenyl-ethoxy)-chromen-2-one would be expected to show several distinct signals corresponding to the different types of protons in the molecule. Key expected resonances would include a singlet for the methyl group (C4-CH₃), a singlet for the vinylic proton on the pyrone ring, and characteristic signals for the aromatic protons on both the coumarin (B35378) and phenyl rings. Additionally, a singlet corresponding to the methylene (B1212753) protons (-O-CH₂-C=O) would be a crucial indicator of the ethoxy linkage. The integration of these signals would confirm the number of protons of each type.

¹³C-NMR: The carbon-13 NMR spectrum would provide complementary information, showing distinct signals for each unique carbon atom in the molecule. This would include signals for the methyl carbon, the carbons of the coumarin and phenyl aromatic rings, the two carbonyl carbons (one in the lactone ring and one in the ketone moiety), and the methylene carbon of the ether linkage. The chemical shifts of these carbons would be indicative of their electronic environment.

Expected ¹H and ¹³C NMR Data Interpretation:

| Structural Unit | Expected ¹H-NMR Signals | Expected ¹³C-NMR Signals |

| 4-Methyl Group (-CH₃) | Singlet | Aliphatic Carbon Signal |

| Coumarin Ring Protons | Aromatic Multiplets/Doublets | Aromatic and Olefinic Carbon Signals |

| Methylene Bridge (-O-CH₂-CO-) | Singlet | Aliphatic Carbon Signal |

| Phenyl Ring Protons | Aromatic Multiplets/Doublets | Aromatic Carbon Signals |

| Carbonyl Groups (C=O) | No Signal | Two Signals in the Carbonyl Region |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 4-Methyl-7-(2-oxo-2-phenyl-ethoxy)-chromen-2-one would be expected to exhibit characteristic absorption bands. Notably, two distinct carbonyl (C=O) stretching frequencies would be anticipated: one for the α,β-unsaturated lactone of the coumarin ring and another for the ketone in the phenacyl group. Other significant peaks would include those corresponding to the C-O-C stretching of the ether linkage and the C=C stretching of the aromatic rings.

Expected IR Absorption Bands:

| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Lactone Carbonyl (C=O) | Stretching | 1720-1740 |

| Ketone Carbonyl (C=O) | Stretching | 1680-1700 |

| Aromatic C=C | Stretching | 1450-1600 |

| Ether (C-O-C) | Stretching | 1050-1250 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. For 4-Methyl-7-(2-oxo-2-phenyl-ethoxy)-chromen-2-one, mass spectrometry would be used to determine the molecular weight and to gain structural information from its fragmentation pattern. The molecular ion peak ([M]⁺ or protonated molecule [M+H]⁺) would confirm the compound's molecular formula (C₁₈H₁₄O₄). Fragmentation analysis would likely show characteristic losses, such as the cleavage of the phenacyl group or other parts of the ether linkage, providing further evidence for the proposed structure.

X-ray Crystallography for Solid-State Structure Elucidation

For crystalline samples, single-crystal X-ray crystallography provides the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, confirming the connectivity of all atoms and providing detailed information on bond lengths, bond angles, and stereochemistry. An X-ray crystal structure of 4-Methyl-7-(2-oxo-2-phenyl-ethoxy)-chromen-2-one would offer an unambiguous confirmation of its molecular structure in the solid state.

Chromatographic Methods for Purity Assessment (e.g., Thin Layer Chromatography (TLC))

Chromatographic methods are essential for assessing the purity of a synthesized compound. Thin Layer Chromatography (TLC) is a rapid and convenient method to monitor the progress of a reaction and to get a preliminary indication of the purity of the product. For 4-Methyl-7-(2-oxo-2-phenyl-ethoxy)-chromen-2-one, a single spot on a TLC plate developed with an appropriate solvent system would suggest a high degree of purity. The retention factor (Rf) value is a characteristic of the compound in a specific solvent system. For more rigorous purity assessment, High-Performance Liquid Chromatography (HPLC) would be employed.

Future Perspectives and Research Directions

Exploration of Novel Synthetic Pathways and Green Chemistry Approaches

The synthesis of 4-Methyl-7-(2-oxo-2-phenyl-ethoxy)-chromen-2-one and related ethers is traditionally achieved through established chemical reactions, such as the Pechmann condensation to create the 7-hydroxy-4-methylcoumarin intermediate, followed by an etherification step. slideshare.networdpress.com While these methods are reliable, they often involve lengthy reaction times, harsh conditions, and the use of corrosive acid catalysts and volatile organic solvents. wordpress.com A key future objective is the development of more efficient and environmentally sustainable synthetic routes.

The principles of green chemistry provide a clear roadmap for this endeavor. Microwave-assisted synthesis, for instance, has been demonstrated to significantly shorten reaction times and improve product yields in the synthesis of various coumarin (B35378) derivatives. mdpi.commdpi.comvjas.vn Implementing solvent-free, microwave-irradiated conditions, possibly with the use of eco-friendly solid catalysts like Iron(III) fluoride (B91410) (FeF₃) or Amberlyst-15, could revolutionize the production of the coumarin precursor. mdpi.commdpi.comresearchgate.net Such methods align with the global push for sustainable chemical manufacturing by minimizing energy consumption and waste generation. researchgate.net

Table 1: Potential Green Chemistry Approaches for Synthesis

| Approach | Potential Advantage | Catalyst/Condition | Relevant Findings |

|---|---|---|---|

| Microwave-Assisted Synthesis | Offers reduced reaction times, higher yields, and enhanced chemical selectivity. mdpi.com | FeF₃, Amberlyst-15 | The Pechmann condensation can be completed in minutes with high yields under solvent-free conditions. mdpi.commdpi.com |

| Solvent-Free Reaction | Eliminates the need for organic solvents, which simplifies the purification process and reduces chemical waste. | Solid acid catalysts (e.g., sulfated-zirconia) | Has proven effective for the efficient synthesis of coumarins from phenols and β-ketoesters. wordpress.com |

| Reusable Heterogeneous Catalysts | Allows for easy separation of the catalyst from the reaction mixture and can be recycled, lowering costs and environmental impact. | Zeolites, montmorillonite (B579905) K-10, Amberlyst-15 | These have been successfully used in Pechmann reactions as green alternatives to corrosive liquid acids. wordpress.commdpi.com |

Identification of New Biological Targets and Mechanistic Pathways

The coumarin scaffold is a privileged structure in medicinal chemistry, known to exhibit a vast range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. mdpi.comorientjchem.org Specifically, hybrids of coumarin and chalcone (B49325) are noted for their broad therapeutic potential, with reported anticancer, antimicrobial, and antioxidant properties. rsc.orgresearchgate.net A critical direction for future research is to conduct comprehensive biological screening of 4-Methyl-7-(2-oxo-2-phenyl-ethoxy)-chromen-2-one to pinpoint its specific molecular targets and unravel its mechanisms of action.

Drawing from the extensive literature on related compounds, initial investigations should prioritize evaluating its cytotoxic effects against a diverse panel of human cancer cell lines. rsc.orgnih.gov If promising activity is found, subsequent mechanistic studies should explore its capacity to trigger programmed cell death (apoptosis), halt the cell division cycle, or interfere with critical cancer-related signaling pathways. nih.govmdpi.comfrontiersin.org Many coumarin derivatives exert their anticancer effects by targeting specific enzymes like protein kinases, inhibiting signaling cascades such as the PI3K/Akt/mTOR pathway, or modulating cellular oxidative stress. nih.govmdpi.comfrontiersin.org Determining which of these, or potentially novel, pathways are affected by the target compound is paramount for its development as a therapeutic agent.

Table 2: Potential Biological Targets and Pathways for Investigation

| Therapeutic Area | Potential Target / Pathway | Rationale based on Related Compounds |

|---|---|---|

| Oncology | PI3K/Akt/mTOR Pathway | This is a frequently targeted pathway by coumarin derivatives, often leading to cancer cell apoptosis. nih.govrsc.orgfrontiersin.org |

| Tubulin Polymerization | Some coumarin analogues function as microtubule destabilizing agents, disrupting cell division. nih.govnih.gov | |

| Caspase Enzymes | The induction of apoptosis through the activation of caspases is a primary anticancer mechanism for many coumarins. nih.govmdpi.com | |

| Aromatase | Inhibiting this enzyme is a validated strategy against estrogen-dependent breast cancers. nih.gov | |

| Neurodegenerative Disease | Monoamine Oxidase B (MAO-B) | Certain coumarin-chalcone hybrids have demonstrated potent and selective inhibition of MAO-B. mdpi.com |

| Inflammation | Cyclooxygenase-2 (COX-2) | Hybrid coumarin-sulfonamide molecules have been specifically designed as selective COX-2 inhibitors. rsc.org |

Advanced Computational Approaches in Drug Discovery and Design

Computational chemistry and molecular modeling have become essential tools for accelerating drug discovery, minimizing financial outlay, and gaining deep insights into drug-receptor interactions. nih.gov Future research on 4-Methyl-7-(2-oxo-2-phenyl-ethoxy)-chromen-2-one should strategically integrate a variety of computational methods to guide its optimization.

Molecular docking is a powerful technique used to predict how a molecule binds to a protein target and to estimate its binding affinity. nih.govajpp.intandfonline.com This method can generate a structural hypothesis for the compound's biological activity. For example, docking simulations could clarify how the molecule interacts with the active sites of protein kinases or MAO-B. mdpi.comnih.gov

Once a series of related compounds is synthesized and their biological activities are measured, Quantitative Structure-Activity Relationship (QSAR) models can be constructed. nih.govnih.govtandfonline.com QSAR analysis establishes a mathematical correlation between the chemical structures of compounds and their activities, yielding predictive models that can guide the design of new, more potent derivatives. tandfonline.combenthamdirect.com Additionally, in silicoADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling can be used to assess the drug-like properties of the parent compound and its analogues, enabling the early identification of candidates with the most promising pharmacokinetic profiles. tandfonline.comjournalwjbphs.com

Table 3: Recommended Computational Approaches

| Method | Application | Expected Outcome |

|---|---|---|

| Molecular Docking | Predict the binding mode and affinity to biological targets like kinases, MAO-B, or COX-2. ajpp.ineurekaselect.com | Provides a structural basis for the compound's activity and identifies key interactions with the target protein. |

| QSAR Analysis | Develop predictive models for biological activity based on various molecular descriptors. nih.govnih.gov | Delivers clear guidelines for which structural modifications are most likely to improve potency. |

| Molecular Dynamics (MD) Simulation | Analyze the stability of the compound-protein complex and its dynamic behavior over time. mdpi.com | Confirms the stability of the predicted binding mode and provides a deeper understanding of the interaction dynamics. |

| ADMET Prediction | Assess drug-likeness, pharmacokinetic properties (e.g., oral bioavailability), and potential toxicity in silico. tandfonline.com | Helps prioritize derivatives that are more likely to have favorable safety and metabolic profiles in biological systems. |

Development of Structure-Guided Design Principles for Enhanced Selectivity and Potency

The primary aim of a medicinal chemistry program is to create compounds that are highly potent against their intended biological target while minimizing off-target effects that can lead to side effects. For 4-Methyl-7-(2-oxo-2-phenyl-ethoxy)-chromen-2-one, future development should employ a rational, structure-guided approach to refine its pharmacological properties.

This process starts with establishing a robust Structure-Activity Relationship (SAR) . nih.govmdpi.com By systematically creating and testing a library of derivatives—for instance, by adding different chemical groups to the terminal phenyl ring or by modifying the ether linker—researchers can map out which parts of the molecule are essential for its activity. nih.govmdpi.com Studies on other coumarin hybrids have demonstrated that chemical changes at the 7-position of the coumarin ring can have a profound impact on biological potency. nih.gov

A more sophisticated approach is fragment-based drug discovery , which has been effectively used to significantly improve the potency of coumarin-based enzyme inhibitors. bohrium.comnih.gov After a primary biological target for 4-Methyl-7-(2-oxo-2-phenyl-ethoxy)-chromen-2-one has been validated, small chemical fragments that bind to areas on the target protein adjacent to the compound's binding site can be identified. These fragments can then be chemically linked to the parent scaffold to create new molecules with much higher binding affinity. nih.gov This iterative cycle of molecular design, chemical synthesis, and biological testing—ideally informed by high-resolution structural data from methods like X-ray crystallography—will be instrumental in realizing the full therapeutic potential of this promising chemical scaffold.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-methyl-7-(2-oxo-2-phenyl-ethoxy)-chromen-2-one, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, hydrazide derivatives of similar chromen-2-one analogs are prepared by refluxing intermediates like 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with aldehydes/ketones in methanol/chloroform mixtures, followed by recrystallization . Purity optimization involves column chromatography (silica gel, gradient elution) and spectroscopic validation (¹H/¹³C NMR, IR). Contaminants like residual solvents or unreacted intermediates are monitored via HPLC with UV detection (λ = 254 nm) .

Q. How is the molecular structure of this compound validated experimentally?

- Methodological Answer : X-ray crystallography is the gold standard. Single crystals are grown via slow evaporation (e.g., from methanol), and diffraction data collected using Cu-Kα radiation. Structure refinement is performed using SHELXL, with hydrogen atoms placed geometrically and non-hydrogen atoms refined anisotropically. For example, deviations in chromen ring planarity (e.g., ±0.2 Å) and π-π stacking distances (3.5 Å) are quantified . Complementary techniques like FT-IR confirm functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .

Q. What are the preliminary biological screening protocols for this compound?

- Methodological Answer : In vitro cytotoxicity assays (e.g., MTT) using cancer cell lines (IC₅₀ determination), antimicrobial disk diffusion tests (MIC values), and antioxidant DPPH radical scavenging assays are standard. For instance, chromen-2-one derivatives are tested at 10–100 µM concentrations in triplicate, with doxorubicin/ascorbic acid as positive controls .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., partial occupancies, disorder) be resolved during refinement?

- Methodological Answer : Partial occupancies (e.g., Cl⁻/H substitution at 5.3% occupancy) are modeled using SHELXL’s PART instruction. Disorder in flexible side chains (e.g., propoxy groups) is addressed via split positions with restrained geometries. Residual electron density peaks (>0.5 eÅ⁻³) are analyzed for solvent molecules or twinning, with R₁/wR₂ convergence monitored (<5% difference) .

Q. What strategies mitigate fluorescence quenching in chromen-2-one-based probes for metal ion detection?

- Methodological Answer : Structural modifications like electron-withdrawing substituents (e.g., -CF₃) or conjugation with triazole rings enhance photostability. Solvent polarity adjustments (e.g., MeCN:H₂O 9:1) reduce aggregation-induced quenching. Binding studies with Pr³⁺/Cu²⁺ show emission enhancement via chelation-induced rigidification, validated via Job’s plot and Stern-Volmer analysis .

Q. How do π-π stacking and hydrogen-bonding motifs influence supramolecular assembly in crystal lattices?

- Methodological Answer : Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular contacts. For example, C–H···O hydrogen bonds (2.4–2.6 Å) form S(5)/S(6) motifs, while π-π interactions (3.5 Å centroid distances) between chromen rings stabilize layered packing. Thermal motion (Uₑq > 0.08 Ų) in flexible groups is minimized via cryogenic data collection (100 K) .

Q. What computational methods validate experimental NMR/IR spectral data?

- Methodological Answer : DFT calculations (B3LYP/6-31G*) predict ¹H/¹³C chemical shifts (GIAO method) and vibrational frequencies. RMSD between experimental and computed NMR shifts (<0.3 ppm) confirms accuracy. For IR, scaling factors (0.961–0.983) adjust harmonic frequencies to match experimental carbonyl stretches .

Data Contradiction Analysis

Q. How to address conflicting bioactivity results across studies (e.g., antioxidant vs. pro-oxidant effects)?

- Methodological Answer : Contradictions arise from assay conditions (e.g., DPPH vs. FRAP) or cell line variability. Dose-response curves (0.1–100 µM) and ROS quantification (DCFH-DA assay) clarify context-dependent effects. Synergistic studies with N-acetylcysteine (ROS scavenger) confirm pro-oxidant mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.